molecular formula C8H16ClNO B2844012 1-(3-Piperidinyl)cyclopropanol hydrochloride CAS No. 2009013-80-1

1-(3-Piperidinyl)cyclopropanol hydrochloride

Cat. No.: B2844012
CAS No.: 2009013-80-1
M. Wt: 177.67
InChI Key: LPIFOKZLGAPDKL-UHFFFAOYSA-N
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Description

1-(3-Piperidinyl)cyclopropanol hydrochloride is a cyclopropane-containing piperidine derivative with a hydroxyl group attached to the cyclopropane ring. This compound is structurally characterized by the fusion of a strained cyclopropanol moiety and a piperidine ring system, which may confer unique physicochemical and pharmacological properties.

Key structural features include:

  • Cyclopropanol ring: The strained three-membered ring may enhance binding affinity to biological targets due to its conformational rigidity.
  • Piperidinyl group: A six-membered nitrogen-containing ring, commonly found in bioactive molecules (e.g., antipsychotics, analgesics).
  • Hydrochloride salt: Improves solubility and stability for pharmaceutical formulations.

Properties

IUPAC Name

1-piperidin-3-ylcyclopropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8(3-4-8)7-2-1-5-9-6-7;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFOKZLGAPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2(CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Piperidinyl)cyclopropanol hydrochloride typically involves the cyclopropanation of a suitable piperidine derivative. One common method includes the reaction of piperidine with cyclopropanol under acidic conditions to form the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Piperidinyl)cyclopropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopropanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound is explored for its potential therapeutic effects, particularly as a modulator of biological targets such as enzymes and receptors. Cyclopropane rings, including those found in this compound, are known to enhance potency and improve pharmacokinetics in drug design .
    • Enzyme Inhibition : Research indicates that derivatives of piperidine, including 1-(3-Piperidinyl)cyclopropanol hydrochloride, can act as inhibitors for various enzymes, making them candidates for treating diseases linked to enzyme dysregulation .
  • Biological Activity
    • Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, which can lead to modulation of physiological responses. This property is crucial for developing drugs targeting neurological disorders .
    • Neuropharmacological Effects : Studies have suggested that compounds with piperidine structures may exhibit neuroprotective effects and could be beneficial in treating conditions such as epilepsy and other neurological disorders .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals .
    • Synthesis Pathways : The synthesis typically involves cyclization reactions under acidic conditions, which can yield various derivatives with distinct biological activities.

Case Study 1: Cyclopropane Derivatives in Drug Design

A study highlighted the use of cyclopropane derivatives, including those with piperidine moieties, in enhancing the solubility and bioavailability of drug candidates. By modifying existing structures with cyclopropane groups, researchers achieved significant improvements in drug efficacy against specific targets .

Case Study 2: Piperidine Derivatives for Neurological Disorders

Research focusing on piperidine derivatives demonstrated their potential as treatments for neurological disorders. In particular, compounds similar to this compound were shown to exhibit favorable binding profiles with neurotransmitter receptors, suggesting their applicability in managing conditions like epilepsy .

Mechanism of Action

The mechanism of action of 1-(3-Piperidinyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The cyclopropanol moiety may also play a role in its biological activity by influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

a) 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride

  • Molecular Formula: C₂₁H₂₉NO·HCl
  • Melting Point : 242°C
  • Key Differences: Incorporates a tricyclic heptane system instead of a cyclopropane ring.
  • Applications: Not explicitly stated, but similar tricyclic structures are used in antidepressants (e.g., amitriptyline).

b) Biperiden Hydrochloride

  • Molecular Formula: C₂₁H₂₉NO·HCl
  • Structure: Features a bicyclo[2.2.1]heptene system and a phenyl group attached to the piperidine-propanol backbone .
  • Bioactivity: Anticholinergic agent used to treat Parkinson’s disease. The bicyclic system may improve blood-brain barrier penetration compared to cyclopropanol derivatives.

Piperidine Derivatives with Sulfonamide/Oxadiazole Substituents

The N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) exhibit distinct properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
7a C₂₂H₂₃ClN₄O₄S₂ 507 71–73 Sulfonyl and oxadiazole groups enhance metabolic stability .
7b C₂₃H₂₅ClN₄O₄S₂ 521 79–81 Methylphenyl substitution increases lipophilicity .
7c C₂₄H₂₇ClN₄O₄S₂ 535 81–83 Dimethylphenyl groups improve receptor binding .

Key Differences from Target Compound :

  • The sulfonamide and oxadiazole moieties in 7a–q introduce hydrogen-bonding capabilities absent in this compound.
  • These derivatives show lower melting points (~70–83°C) compared to the tricyclic analog (242°C), suggesting reduced crystallinity .

Aryl-Substituted Piperidine Derivatives

a) 3-[4-(3-Chlorophenyl)-1-piperazinyl]-1,1-diphenyl-2-propanol Dihydrochloride

  • Molecular Formula : C₂₄H₂₆ClN₂O·2HCl
  • Structure: Combines piperazine and diphenylpropanol groups .
  • Bioactivity : Piperazine derivatives are common in antipsychotics (e.g., aripiprazole). The diphenyl group may enhance serotonin receptor affinity.

b) 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride

  • Molecular Formula: C₁₄H₁₉NO·HCl
  • Applications : Pharmaceutical impurity (Trihexyphenidyl-related compound A) with antiparkinsonian activity .
  • Key Contrast: The ketone group replaces the cyclopropanol hydroxyl, reducing hydrogen-bond donor capacity.

Toxicity and Hemolytic Potential

Structural modifications significantly influence toxicity:

  • Derivatives 7a–q exhibit minimal hemolytic activity (<10% hemolysis at 1 mg/mL), suggesting favorable safety profiles .
  • In contrast, cyclopropanol-containing compounds like the target may exhibit higher reactivity due to ring strain, necessitating further toxicological studies.

Biological Activity

1-(3-Piperidinyl)cyclopropanol hydrochloride is a cyclopropanol derivative featuring a piperidine ring, which has garnered attention for its potential biological activities. This compound, with the molecular formula C8H15NO·HCl, has been explored in various pharmacological contexts, including its interactions with biological targets and its implications in drug development.

The synthesis of this compound typically involves cyclopropanation reactions of piperidine derivatives. One common method includes the reaction of piperidine with cyclopropanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Key Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones.
  • Reduction : Reduction can yield cyclopropane derivatives.
  • Substitution : The piperidine ring can undergo nucleophilic substitutions.

Biological Activity

This compound has shown notable biological activities, particularly in pharmacological research. Its interactions with various receptors and enzymes suggest potential therapeutic applications.

The biological activity of this compound is primarily attributed to the interaction of the piperidine ring with specific molecular targets, influencing their activity. The cyclopropanol moiety may also affect the compound's conformation and reactivity, enhancing its biological efficacy.

Antibacterial Activity

In a study examining various compounds for antibacterial properties, this compound was noted for its moderate activity against Mycobacterium tuberculosis. The compound was part of a screening campaign that identified several promising candidates, indicating its potential as an anti-tuberculosis agent .

Anticancer Potential

Research into piperidine derivatives has highlighted their anticancer properties. For instance, studies have shown that certain piperidine derivatives exhibit cytotoxicity against cancer cell lines, suggesting that this compound could possess similar properties. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine structure can enhance anticancer activity .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects. In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameUnique Features
1-(2-Piperidinyl)cyclopropanol hydrochlorideDifferent positioning of the piperidine ring affects reactivity
1-(4-Piperidinyl)cyclopropanol hydrochlorideVariations in receptor interactions due to structural differences
1-(3-Pyrrolidinyl)cyclopropanol hydrochlorideDistinct biological activity profiles compared to piperidine derivatives

Q & A

Q. What are the key steps for synthesizing 1-(3-Piperidinyl)cyclopropanol hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis involves cyclopropanation of a piperidine precursor, followed by reduction and hydrochlorination. Critical parameters include:
  • Solvent selection : Ethanol or methanol for optimal solubility and reaction efficiency .
  • Catalyst use : Sodium borohydride for selective reduction of ketone intermediates .
  • Purification : Recrystallization in ethanol and column chromatography to isolate the hydrochloride salt. Final purity (98–102%) is confirmed via titration and infrared spectroscopy (IR) .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane and piperidine ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (<2%) .
  • Chloride titration : Argentometric titration to confirm stoichiometric HCl content .

Q. How should this compound be handled and stored to prevent degradation?

  • Methodological Answer :
  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to avoid hygroscopic degradation .
  • Handling : Use nitrile gloves, fume hoods, and static-safe equipment to minimize electrostatic discharge .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic analysis : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways .
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and activation energies .

Q. What experimental designs are suitable for assessing its stability under physiological conditions?

  • Methodological Answer :
  • Stress testing : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Light exposure studies : Use UV-Vis spectroscopy to quantify photodegradation products under ICH Q1B guidelines .

Q. How can crystallography resolve conformational flexibility in the piperidine-cyclopropanol system?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the cyclopropane ring. Compare with computational models (e.g., Mercury Software) .
  • Variable-temperature XRD : Analyze thermal expansion coefficients to assess lattice stability .

Q. What strategies optimize its solubility for in vitro pharmacological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Cyclodextrin complexation : Evaluate β-cyclodextrin inclusion complexes via phase-solubility diagrams .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and positive controls .
  • Meta-analysis : Compare IC₅₀ values across studies with ANOVA to identify outliers .

Q. What validation methods confirm the absence of isomeric impurities in synthesized batches?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns to separate enantiomers .
  • Circular Dichroism (CD) : Detect optical activity discrepancies in polarimetric assays .

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